3-Morpholinopropyl Azide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
3-Morpholinopropyl Azide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug discovery, the strategic introduction of bioorthogonal functional groups is paramount for the targeted modification and study of biomolecules. Among these, the azide moiety stands out for its exceptional utility in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] 3-Morpholinopropyl azide, a molecule combining a versatile morpholine scaffold with a reactive azide terminus, has emerged as a valuable building block for researchers. This guide provides an in-depth exploration of the chemical data, synthesis, and applications of 3-morpholinopropyl azide, offering both foundational knowledge and practical insights for its use in the laboratory.
Part 1: Core Chemical Data and Synthesis
While a specific CAS number for 3-morpholinopropyl azide is not readily found in public databases, its chemical properties can be inferred from its structure and the properties of its precursors.
Chemical Structure and Properties
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IUPAC Name: 4-(3-azidopropyl)morpholine
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Molecular Formula: C7H14N4O
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Molecular Weight: 170.21 g/mol
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Appearance (predicted): Colorless to slightly yellow oil or liquid.
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Solubility (predicted): Soluble in water and polar organic solvents.
Table 1: Properties of Key Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-(3-Aminopropyl)morpholine | 123-00-2 | C7H16N2O | 144.21 | Colorless liquid, faint fish-like odor, corrosive.[2] |
| 4-(3-Chloropropyl)morpholine | 7357-67-7 | C7H14ClNO | 163.65 | Intermediate for Gefitinib.[3] |
| 4-(3-Bromopropyl)morpholine | 125422-83-5 | C7H14BrNO | 208.10 |
Synthesis of 3-Morpholinopropyl Azide
Two primary synthetic routes are plausible for the preparation of 3-morpholinopropyl azide, leveraging readily available starting materials. The choice of method often depends on the availability of precursors and desired scale.
This is a common and generally high-yielding method for the synthesis of alkyl azides.[1] It involves the reaction of an appropriate 3-halopropyl)morpholine with an azide salt, typically sodium azide.
Diagram 1: Synthesis of 3-Morpholinopropyl Azide via Nucleophilic Substitution
Caption: Reaction scheme for the synthesis of 4-(3-azidopropyl)morpholine.
Experimental Protocol:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(3-chloropropyl)morpholine[3] or 4-(3-bromopropyl)morpholine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Addition of Azide: Add a molar excess (typically 1.5 to 3 equivalents) of sodium azide to the solution.
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Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from 60 to 100 °C, and the reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Washing: Wash the combined organic layers with water and brine to remove residual DMF/DMSO and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 3-morpholinopropyl azide by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively dissolves both the organic halide and the inorganic azide salt, facilitating the SN2 reaction.[1] Heating is employed to increase the reaction rate. A molar excess of sodium azide is used to drive the reaction to completion.
This method involves the conversion of the primary amine group of 4-(3-aminopropyl)morpholine into a diazonium salt, which is then displaced by an azide ion.[4] This is a well-established method for the synthesis of azides from primary amines.
Diagram 2: Synthesis of 3-Morpholinopropyl Azide via Diazotization
Caption: Reaction scheme for the synthesis via diazotization.
Experimental Protocol:
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Dissolution of Amine: In a flask cooled in an ice-salt bath (0-5 °C), dissolve 4-(3-aminopropyl)morpholine in an aqueous solution of a strong acid, such as hydrochloric acid.[2]
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Diazotization: While maintaining the low temperature, add a solution of sodium nitrite in water dropwise to the amine solution with vigorous stirring. The formation of the diazonium salt is typically rapid.
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Azide Addition: To the cold solution of the diazonium salt, add a solution of sodium azide in water dropwise. Nitrogen gas will be evolved.
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Reaction Completion: Allow the reaction mixture to stir at low temperature for a period, then let it warm to room temperature.
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Work-up and Extraction: Make the solution basic with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.
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Drying, Concentration, and Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the product as described in Route A.
Causality Behind Experimental Choices: The reaction is performed at low temperatures because aliphatic diazonium salts are generally unstable and can decompose.[4] The in-situ formation of nitrous acid from sodium nitrite and a strong acid is a standard procedure for diazotization.
Part 2: Applications in Research and Drug Development
The primary utility of 3-morpholinopropyl azide lies in its ability to participate in bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[1] This reaction has found widespread use in bioconjugation, labeling of biomolecules, and the synthesis of complex molecular architectures.
Diagram 3: The CuAAC "Click" Reaction
Caption: General scheme of the CuAAC reaction.
Experimental Protocol for Bioconjugation:
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Preparation of Solutions:
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Dissolve the alkyne-modified biomolecule (e.g., protein, DNA) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
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Prepare a stock solution of 3-morpholinopropyl azide in a compatible solvent (e.g., DMSO or water).
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Prepare a stock solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex with a stabilizing ligand (e.g., TBTA).
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified biomolecule, 3-morpholinopropyl azide (in molar excess), and the copper(I) catalyst system.
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The final concentrations will depend on the specific biomolecule and desired labeling efficiency.
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Incubation: Incubate the reaction mixture at room temperature or 37 °C with gentle shaking for 1 to 4 hours.
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Purification: Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.
Self-Validating System: The success of the conjugation can be validated by methods such as mass spectrometry (to confirm the mass increase corresponding to the addition of the morpholinopropyl azide moiety), gel electrophoresis (to observe a shift in mobility), or by incorporating a fluorescent alkyne for detection.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst.
Diagram 4: The SPAAC "Copper-Free Click" Reaction
Caption: General scheme of the SPAAC reaction.
Experimental Protocol for Live Cell Labeling:
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Metabolic Labeling (if applicable): Introduce an alkyne- or azide-modified metabolic precursor to cells to incorporate the functional group into biomolecules of interest.
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Probe Addition: Add a solution of the complementary click partner (e.g., a DBCO-functionalized fluorescent dye if the biomolecule is azide-labeled) to the cell culture medium.
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Incubation: Incubate the cells for a specific period to allow for the click reaction to occur.
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Washing and Imaging: Wash the cells to remove excess probe and visualize the labeled biomolecules using fluorescence microscopy.
Expertise & Experience: The morpholine group in 3-morpholinopropyl azide can enhance the aqueous solubility of the molecule and any subsequent conjugates, which is often a desirable property in biological applications.
Part 3: Safety and Handling
Organic azides are energetic compounds and should be handled with caution.
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Toxicity: While specific toxicological data for 3-morpholinopropyl azide is not available, it is prudent to handle it as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.
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Explosion Hazard: Small organic azides can be explosive. While the carbon-to-nitrogen ratio in 3-morpholinopropyl azide suggests it should be relatively stable, it is important to avoid heating the neat compound to high temperatures or subjecting it to shock.
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Handling Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a cool, dark place, away from heat, light, and incompatible materials such as strong acids and oxidizing agents.
Conclusion
3-Morpholinopropyl azide is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its combination of a water-soluble morpholine moiety and a bioorthogonal azide group makes it an excellent building block for a wide range of applications, from the synthesis of novel small molecules to the specific labeling and tracking of biomolecules in complex biological systems. By understanding its synthesis and the principles of its application in click chemistry, researchers can effectively harness the power of this molecule to advance their scientific goals.
References
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4-(3-Chloropropyl)morpholine. (n.d.). Retrieved from [Link]
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4-(3-Bromopropyl)morpholine. (n.d.). PubChem. Retrieved from [Link]
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Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. Retrieved from [Link]
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Reactions of unsaturated azides, part 24. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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N-(3-Aminopropyl)morpholine. (n.d.). LookChem. Retrieved from [Link]
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New Diazo Process. (n.d.). Defense Technical Information Center. Retrieved from [Link]
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Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2025). The Journal of Organic Chemistry. Retrieved from [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]
